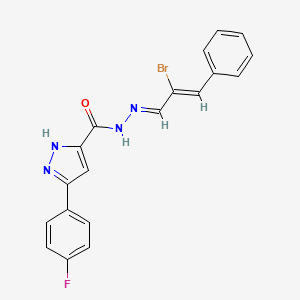
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid is an organic compound with a complex structure that includes a naphthalene ring, a sulfinic acid group, and a butoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 4-Butoxyaniline: This can be achieved by reacting aniline with butyl bromide in the presence of a base such as sodium hydroxide.
Coupling with Naphthalene Derivative: The 4-butoxyaniline is then coupled with a naphthalene derivative, such as 1-naphthalenesulfonyl chloride, under basic conditions to form the intermediate.
Oxidation and Sulfination: The intermediate is then oxidized and sulfinated to introduce the sulfinic acid group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The nitro group in the butoxyaniline moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The butoxyaniline moiety may interact with enzymes or receptors, modulating their activity. The naphthalene ring provides structural stability and can facilitate interactions with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
4-Butoxyaniline: A precursor in the synthesis of the target compound.
1-Naphthalenesulfonic acid: Shares the naphthalene and sulfonic acid moieties.
Naphthalene derivatives: Various naphthalene-based compounds with similar structural features.
Uniqueness
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfinic acid and butoxyaniline moieties allows for diverse applications and interactions that are not commonly found in other compounds.
Properties
Molecular Formula |
C22H23NO4S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-[2-(4-butoxyanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C22H23NO4S/c1-2-3-14-27-18-12-10-17(11-13-18)23-22(24)15-16-6-4-8-20-19(16)7-5-9-21(20)28(25)26/h4-13H,2-3,14-15H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
AUGAOBNENCYYDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CC2=C3C=CC=C(C3=CC=C2)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
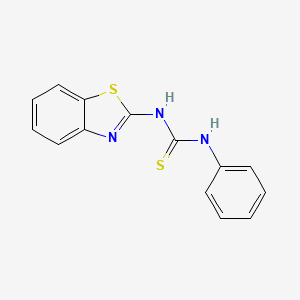
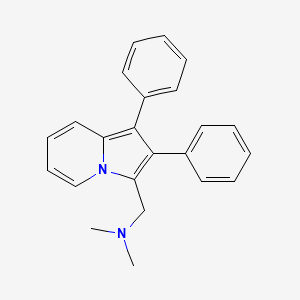
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)

![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)

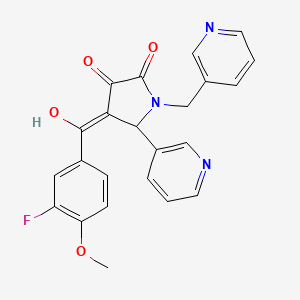
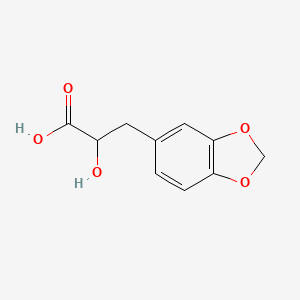

![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12003311.png)
